molecular formula C8H19N B12662495 N-Isobutyl-sec-butylamine CAS No. 39190-88-0

N-Isobutyl-sec-butylamine

Katalognummer: B12662495
CAS-Nummer: 39190-88-0
Molekulargewicht: 129.24 g/mol
InChI-Schlüssel: DVFVBAPHBZWJFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Isobutyl-sec-butylamine: is an organic compound with the molecular formula C₈H₁₉N and a molecular weight of 129.2432 g/mol . It is also known by other names such as 2-Butanamine, N-(2-methylpropyl)- and 1-Propanamine, 2-methyl, N-(1-methylpropyl) . This compound is part of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl-sec-butylamine can be achieved through various methods. One common approach involves the reaction of 1,3-butadiene with a primary or secondary amine under hydroaminating conditions, followed by hydrogenation and transalkylation . Another method includes the reaction of n-butanol with ammonia and hydrogen in the presence of a catalyst at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned methods. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: N-Isobutyl-sec-butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce simpler amines or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

N-Isobutyl-sec-butylamine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-Isobutyl-sec-butylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-Isobutyl-sec-butylamine can be compared with other similar compounds, such as:

    n-Butylamine: A primary amine with a straight-chain structure.

    sec-Butylamine: A secondary amine with a branched structure.

    tert-Butylamine: A tertiary amine with a highly branched structure.

    Isobutylamine: A primary amine with a branched structure.

Uniqueness: this compound is unique due to its specific branched structure, which imparts distinct chemical and physical properties. This structure affects its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

39190-88-0

Molekularformel

C8H19N

Molekulargewicht

129.24 g/mol

IUPAC-Name

N-(2-methylpropyl)butan-2-amine

InChI

InChI=1S/C8H19N/c1-5-8(4)9-6-7(2)3/h7-9H,5-6H2,1-4H3

InChI-Schlüssel

DVFVBAPHBZWJFX-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)NCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.